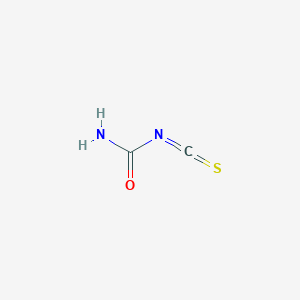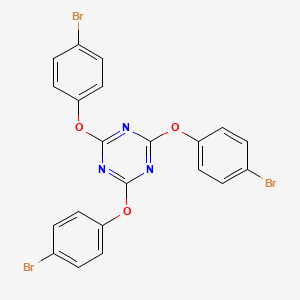
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of three bromophenoxy groups attached to a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-bromophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like acetone or tetrahydrofuran. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of 4-bromophenol replace the chlorine atoms on the cyanuric chloride, forming the desired triazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a tris(aminophenoxy)triazine derivative, while a Suzuki coupling reaction could introduce various aryl groups to the triazine core.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers and dendrimers.
Organic Synthesis: The compound serves as a versatile intermediate for the preparation of more complex organic molecules.
Medicinal Chemistry:
Catalysis: It can be used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine would depend on its specific application. In general, the compound can interact with various molecular targets through its bromophenoxy groups and triazine core. These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions. The exact pathways and targets would vary based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine: Similar structure but with methoxy groups instead of bromine atoms.
2,4,6-Tris(4-chlorophenoxy)-1,3,5-triazine: Chlorine atoms instead of bromine, leading to different reactivity and properties.
2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine: Fluorine atoms, which can affect the compound’s electronic properties and interactions.
Uniqueness
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine is unique due to the presence of bromine atoms, which can participate in specific types of chemical reactions and interactions. The bromine atoms also influence the compound’s physical properties, such as its melting point and solubility, making it distinct from its chloro, fluoro, and methoxy analogs.
Eigenschaften
CAS-Nummer |
24486-64-4 |
|---|---|
Molekularformel |
C21H12Br3N3O3 |
Molekulargewicht |
594.0 g/mol |
IUPAC-Name |
2,4,6-tris(4-bromophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H12Br3N3O3/c22-13-1-7-16(8-2-13)28-19-25-20(29-17-9-3-14(23)4-10-17)27-21(26-19)30-18-11-5-15(24)6-12-18/h1-12H |
InChI-Schlüssel |
SEZRQZXAMYEBSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=NC(=NC(=N2)OC3=CC=C(C=C3)Br)OC4=CC=C(C=C4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


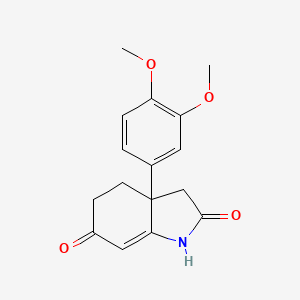
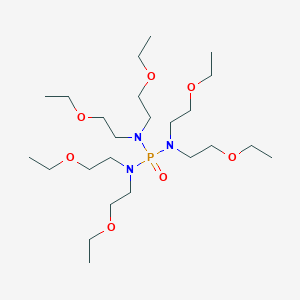
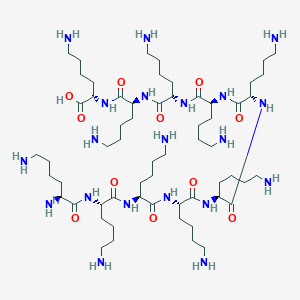
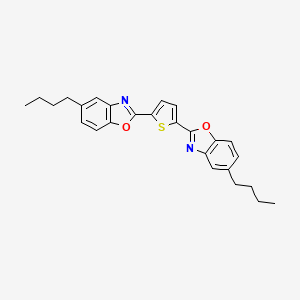
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)
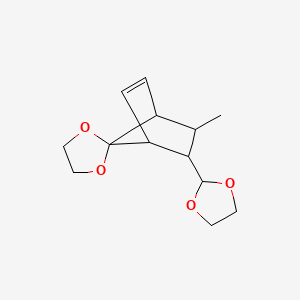
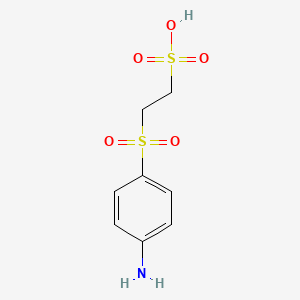
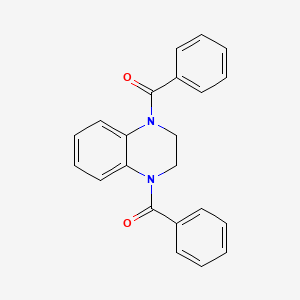
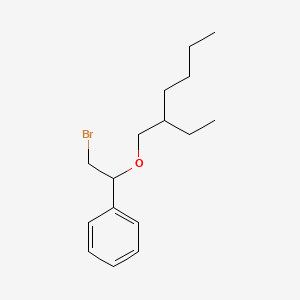



![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
